molecular formula C16H22BFO2 B13596233 2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13596233
M. Wt: 276.2 g/mol
InChI Key: YPZHEKJFPQPPOX-UHFFFAOYSA-N
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Description

2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C16H22BFO2. It is a derivative of dioxaborolane, characterized by the presence of a fluorinated phenyl ring and a cyclopropyl group. This compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-5-(1-methylcyclopropyl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction mixture is heated to facilitate the formation of the desired dioxaborolane derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Types of Reactions:

    Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds with aryl or vinyl halides.

    Oxidation: It can undergo oxidation reactions to form the corresponding boronic acid or boronate ester.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Boronic acids or boronate esters.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of fluorescent probes and imaging agents due to its boron content.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

    Transmetalation: The boron reagent transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boron reagent used in Suzuki-Miyaura reactions.

    4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Another dioxaborolane derivative with a thiophene ring instead of a fluorinated phenyl ring.

Uniqueness: 2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the fluorine atom and the cyclopropyl group, which impart distinct electronic and steric properties. These features enhance its reactivity and selectivity in cross-coupling reactions compared to other boron reagents.

Properties

Molecular Formula

C16H22BFO2

Molecular Weight

276.2 g/mol

IUPAC Name

2-[2-fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H22BFO2/c1-14(2)15(3,4)20-17(19-14)12-10-11(6-7-13(12)18)16(5)8-9-16/h6-7,10H,8-9H2,1-5H3

InChI Key

YPZHEKJFPQPPOX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3(CC3)C)F

Origin of Product

United States

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